molecular formula C26H50O4 B14699326 Dimethyl tetracosanedioate CAS No. 26134-71-4

Dimethyl tetracosanedioate

Cat. No.: B14699326
CAS No.: 26134-71-4
M. Wt: 426.7 g/mol
InChI Key: GMPLYWNNKOWVNU-UHFFFAOYSA-N
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Description

Dimethyl tetracosanedioate is an organic compound with the molecular formula C26H50O4. It is a dimethyl ester of tetracosanedioic acid. This compound is known for its long carbon chain and ester functional groups, which make it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

Tetracosanedioic acid+2MethanolDimethyl tetracosanedioate+2Water\text{Tetracosanedioic acid} + 2 \text{Methanol} \rightarrow \text{this compound} + 2 \text{Water} Tetracosanedioic acid+2Methanol→Dimethyl tetracosanedioate+2Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl tetracosanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield tetracosanedioic acid and methanol.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Tetracosanedioic acid and methanol.

    Reduction: Tetracosanediol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Dimethyl tetracosanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of long-chain dicarboxylic acids and their derivatives.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for long-chain fatty acid esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance lubricants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl tetracosanedioate largely depends on its chemical reactivity and interactions with other molecules. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. Its ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl tetradecanedioate: A shorter-chain analog with similar ester functional groups.

    Dimethyl hexadecanedioate: Another analog with a slightly longer carbon chain.

    Dimethyl octadecanedioate: A longer-chain analog with similar chemical properties.

Uniqueness

Dimethyl tetracosanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain esters, such as in the production of specialized lubricants and plasticizers.

Properties

CAS No.

26134-71-4

Molecular Formula

C26H50O4

Molecular Weight

426.7 g/mol

IUPAC Name

dimethyl tetracosanedioate

InChI

InChI=1S/C26H50O4/c1-29-25(27)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(28)30-2/h3-24H2,1-2H3

InChI Key

GMPLYWNNKOWVNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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